Ezetimibe hydroxy glucuronide

Drug Metabolism Cholesterol Absorption NPC1L1 Binding Assay

Quantifying the trace glucuronide metabolite of ezetimibe in biological matrices demands a certified reference standard with rigorously verified identity and purity. Ezetimibe Hydroxy Glucuronide (SCH 488128) addresses this need as a fully characterized analytical standard with a distinct mass transition (m/z 584.5→271.0), enabling unambiguous chromatographic separation from the parent drug (m/z 408.4→271.0) and the major phenoxy-glucuronide metabolite. • Validated for LC-MS/MS method development, ANDA/DMF regulatory submissions, and forced degradation studies. • Essential for OATP1B1/1B3 transporter-mediated DDI investigations and UGT1A1/1A3 polymorphism pharmacogenomic research. • Supplied with comprehensive Certificate of Analysis; batch-specific purity and characterization data included.

Molecular Formula C30H29F2NO9
Molecular Weight 585.5 g/mol
CAS No. 536709-33-8
Cat. No. B601694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzetimibe hydroxy glucuronide
CAS536709-33-8
SynonymsEzetimibe Hydroxy β-D-Glucuronide;  (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxo-3-azetidinyl]propyl β-D-Glucopyranosiduronic Acid; 
Molecular FormulaC30H29F2NO9
Molecular Weight585.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O
InChIInChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(41-30-26(37)24(35)25(36)27(42-30)29(39)40)14-13-21-23(16-3-11-20(34)12-4-16)33(28(21)38)19-9-7-18(32)8-10-19/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1
InChIKeyMPXLJVWGRVISEQ-ADEYADIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Ezetimibe Hydroxy Glucuronide Reference Standard


Ezetimibe hydroxy glucuronide (CAS 536709-33-8, also known as SCH 488128) is a trace, phase II glucuronide metabolite of the cholesterol absorption inhibitor ezetimibe, detected in dog and human plasma following oral administration of the parent drug [1]. Unlike the more abundant ezetimibe phenoxy-glucuronide, which is the predominant circulating metabolite, Ezetimibe hydroxy glucuronide serves as a specialized analytical reference standard. It is not intended for therapeutic use but is a critical tool for developing and validating sensitive LC-MS/MS methods, identifying metabolic pathways, and ensuring the specificity of assays used in drug development and regulatory submissions [2].

Certified reference standard for trace glucuronide metabolite quantification
Enables specific LC-MS/MS method development and validation
Supports regulatory bioanalysis and metabolic profiling studies

Why Ezetimibe Hydroxy Glucuronide Cannot Be Substituted


The use of ezetimibe hydroxy glucuronide is non-negotiable in specific analytical and metabolic contexts because its unique structure and trace-level physiological presence dictate distinct behavior in detection systems. Unlike the parent ezetimibe or the major ezetimibe phenoxy-glucuronide, this compound has a different mass transition (m/z 584.5→271.0) and requires specific chromatographic separation [1]. Its presence as a minor, often overlooked metabolite makes it essential for validating assay specificity and accurately assessing the complete metabolic profile of ezetimibe, especially in studies involving UGT polymorphisms or hepatic impairment where metabolic pathways can shift [2]. Substituting it with a more abundant or commercially available analog would compromise the accuracy and regulatory defensibility of bioanalytical methods and metabolic profiling studies.

Parent ezetimibe or major phenoxy-glucuronide standards do not share the same mass transition
Substitution compromises assay specificity and complete metabolic profile assessment
Inaccurate results in UGT polymorphism or hepatic impairment studies may arise

Ezetimibe Hydroxy Glucuronide Evidence Guide


NPC1L1 Binding Affinity

Ezetimibe hydroxy glucuronide (Compound 1) exhibits differential binding affinity to NPC1L1 across species compared to its stereoisomer (ent-1) and other structural analogs. The compound shows a Ki of 220 nM for human NPC1L1, which is approximately 590-fold more potent than its enantiomer (ent-1, Ki = 130,000 nM). Its binding to rat NPC1L1 (Ki = 210 nM) is also significantly higher than that of the ketone analog (Compound 3, Ki = 23,000 nM). [1]

NPC1L1 Binding
Head-to-head
Ki 220 nM (human NPC1L1); ~590-fold difference vs ent-1
Confirms stereospecific binding for SAR studies
Recombinant NPC1L1 binding assay
Drug Metabolism Cholesterol Absorption NPC1L1 Binding Assay

P-gp Knockout Model Pharmacokinetics

The efflux transporter P-glycoprotein (P-gp) significantly influences the disposition of ezetimibe glucuronide (GLUC) but not the parent ezetimibe. In mdr1a/b knockout mice lacking P-gp, the serum concentration of GLUC was significantly elevated to 5.58 ± 2.07 ng/mL compared to 2.09 ± 0.83 ng/mL in wild-type mice (p < 0.001), a 2.7-fold increase. In contrast, parent ezetimibe concentrations showed no significant difference between the two groups (0.92 ± 0.73 vs. 0.55 ± 0.40 ng/mL). [1]

P-gp Knockout PK
Head-to-head
GLUC serum 2.7-fold higher in P-gp KO vs WT mice (p < 0.001)
Shows efflux transporter influence on metabolite disposition
Oral ezetimibe 10 mg/kg, 10-day study
Pharmacokinetics Drug Transport P-glycoprotein

OATP1B1/1B3 Hepatic Uptake

In vitro transport assays demonstrate that human OATP1B1 and OATP1B3 selectively mediate the uptake of ezetimibe-glucuronide, but not the parent ezetimibe. In Slco1b2 knockout mice (a model of hepatic OATP deficiency), the plasma AUC of ezetimibe-glucuronide was significantly increased, while the liver-to-plasma ratio was decreased, without affecting parent ezetimibe. [1]

OATP1B1/1B3 Uptake
Head-to-head
Glucuronide selectively transported; parent ezetimibe not transported
Establishes glucuronide as OATP substrate for DDI studies
HEK293-OATP1B1/1B3 assay; Slco1b2 KO mouse model
Hepatic Transport OATP Drug-Drug Interactions

LC-MS/MS Mass Transitions

Ezetimibe hydroxy glucuronide and parent ezetimibe require distinct mass spectrometry parameters for reliable quantification. The specific mass transition for the glucuronide is m/z 584.5→271.0, while for ezetimibe it is m/z 408.4→271.0. In a validated clinical assay, the method was linear over a range of 3 ng/mL – 1 µg/mL for the glucuronide in urine, and 1.5 ng/mL – 1 µg/mL in plasma, with high sensitivity and reproducibility. [1]

LC-MS/MS Transitions
Method context
Transition m/z 584.5→271.0; linear range 3 ng/mL – 1 µg/mL
Ensures method specificity and sensitivity for bioanalysis
C18 column, negative MRM mode
Bioanalysis LC-MS/MS Method Validation

Ezetimibe Hydroxy Glucuronide Applications


LC-MS/MS Method Development and Validation

Ezetimibe hydroxy glucuronide is an essential reference standard for developing and validating sensitive, specific LC-MS/MS methods to quantify both ezetimibe and its glucuronide metabolites in plasma and urine. Its use ensures accurate differentiation from the parent drug, which has a distinct mass transition (m/z 408.4→271.0 vs. 584.5→271.0) and may co-elute without proper chromatographic separation [1]. This is critical for generating reliable pharmacokinetic data for ANDA filings and clinical trials [2].

OATP1B1/1B3 Transporter DDI Studies

Given that ezetimibe glucuronide is a selective substrate for hepatic OATP1B1 and OATP1B3 transporters, this compound is required as a reference standard in studies evaluating potential drug-drug interactions. In vitro transport assays and in vivo studies using this standard help define the role of OATPs in the metabolite's disposition, which directly impacts clinical efficacy and safety profiles when ezetimibe is co-administered with OATP inhibitors (e.g., cyclosporine, certain statins) [3].

UGT Enzyme Activity Profiling

As a minor phase II metabolite, Ezetimibe hydroxy glucuronide serves as a marker for specific UGT enzyme activities, particularly UGT1A1 and UGT1A3, which are polymorphic in human populations [4]. Using this standard allows researchers to accurately quantify glucuronidation rates in liver and intestinal microsomes from different species or human donors with genetic variants, thereby enabling more precise in vitro-in vivo extrapolation (IVIVE) of ezetimibe's metabolism and potential impact of pharmacogenomics [5].

Quality Control and Impurity Profiling

This compound is utilized as an impurity standard or reference marker in the quality control of ezetimibe active pharmaceutical ingredient (API) and finished drug products. Its presence, even at trace levels, must be monitored and controlled to meet regulatory purity specifications. Use of a certified reference standard ensures accurate identification and quantification during forced degradation studies and batch release testing, supporting both ANDA and DMF filings [6].

Application
Selection Property
Validation Focus
LC-MS/MS Bioanalysis
Unique mass spectrometric identity
Method specificity and sensitivity review
OATP Transporter Studies
Selective substrate for OATP1B1/1B3
Hepatic uptake and DDI risk assessment
UGT Enzyme Profiling
Marker for UGT1A1/1A3 activity
In vitro glucuronidation rate and IVIVE
Pharmaceutical QC
Certified reference for impurity monitoring
Forced degradation and purity specification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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